molecular formula C8H5N3 B561060 2,8-Methanopyrido[3,4-b]pyrazine CAS No. 102397-77-3

2,8-Methanopyrido[3,4-b]pyrazine

Cat. No.: B561060
CAS No.: 102397-77-3
M. Wt: 143.149
InChI Key: VJIXFAIXEYAYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Methanopyrido[3,4-b]pyrazine (CAS 102397-77-3) is a specialized heterocyclic compound with the molecular formula C8H5N3 and a molecular weight of 143.15 g/mol . As part of the pyridopyrazine family, this scaffold is recognized for its significance in medicinal chemistry and materials science . Pyridopyrazines are structurally analogous to pteridines, and their deaza analogues, such as 1-deaza and 3-deaza compounds, have been extensively investigated to mimic or alter the properties of natural products and drugs . For instance, 1-deaza analogues of key molecules like riboflavin and methotrexate have been synthesized and studied for their biochemical properties . Furthermore, derivatives based on the dihydropyrido[3,4-b]pyrazine (1-deaza-7,8-dihydropteridine) ring system have demonstrated notable biological activity in scientific research, including effects against experimental neoplasms, which has driven the exploration of their structure-activity relationships . Beyond pharmaceutical applications, which can include potential use as antibacterials, antimalarials, and antivirals, pyrazine-based structures are also of interest in materials science for developing polymers and light-responsive materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

102397-77-3

Molecular Formula

C8H5N3

Molecular Weight

143.149

InChI

InChI=1S/C8H5N3/c1-5-2-9-4-7-8(5)11-6(1)3-10-7/h2-4H,1H2

InChI Key

VJIXFAIXEYAYFG-UHFFFAOYSA-N

SMILES

C1C2=CN=CC3=NC=C1N=C23

Synonyms

2,8-Methanopyrido[3,4-b]pyrazine(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Pyrido[3,4-b]pyrazine vs. Thieno[3,4-b]pyrazine

  • Electron Deficiency: Thieno[3,4-b]pyrazine (TP) incorporates a sulfur atom in the fused thiophene ring, while pyrido[3,4-b]pyrazine replaces sulfur with a nitrogen-containing pyridine ring. TP is highly electron-deficient due to the electron-withdrawing nature of the pyrazine unit, but pyrido[3,4-b]pyrazine exhibits even greater electron deficiency, as confirmed by its lower LUMO energy levels (−3.2 eV vs. −2.9 eV for TP) .
  • Bandgap Modulation : Polymers incorporating pyrido[3,4-b]pyrazine achieve bandgaps as low as 0.56 eV, outperforming TP-based polymers (bandgap ~1.1 eV). This is attributed to stronger intramolecular charge transfer (ICT) in pyrido[3,4-b]pyrazine systems .
  • Ground-State Geometry : TP adopts a polyene-like structure in the ground state due to bond localization in the pyrazine moiety, whereas pyrido[3,4-b]pyrazine retains greater aromaticity, enhancing planarity and conjugation .

Pyrido[3,4-b]pyrazine vs. Quinoxaline and Pyridine

  • Electron-Withdrawing Strength: Pyrido[3,4-b]pyrazine’s electron-withdrawing ability surpasses quinoxaline and pyridine due to its dual nitrogen-rich rings. For example, in D-A copolymers, pyrido[3,4-b]pyrazine shifts the π–π* absorption band to 633 nm, ~30 nm longer than quinoxaline-based analogs .
  • Synthetic Flexibility: Quinoxaline derivatives are easier to functionalize via Suzuki coupling, but pyrido[3,4-b]pyrazine offers superior electronic tuning for optoelectronic materials .

Preparation Methods

Diazonium Salt Coupling

Diazonium chemistry, as used in pyrazolo[4,3-b]pyridine synthesis, could couple a methano-containing aryl group to the pyrazine core. For example:

Pyrido[3,4-b]pyrazine+Bicyclo[2.2.1]hept-5-ene-diazonium tosylateCuSO4Coupled product\text{Pyrido[3,4-b]pyrazine} + \text{Bicyclo[2.2.1]hept-5-ene-diazonium tosylate} \xrightarrow{\text{CuSO}_4} \text{Coupled product}

Computational Insights and Optimization

DFT studies on analogous systems (e.g., pyrido[2,3-b]pyrazines) reveal that electron-withdrawing groups (EWGs) on the pyridine ring lower the energy barrier for cyclization by 8–12 kcal/mol. Substituents at the 5- and 8-positions (e.g., piperidin-1-yl groups) enhance stability through conjugation.

Table 1: Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsTheoretical YieldKey Challenges
Cyclocondensation3-Aminopyridine, diketoneAcOH, 100°C, 12h50–60%Regioselectivity control
MCR2-Chloro-3-nitropyridineK₂CO₃, DMF, 80°C45–68%Diazonium stability
RCMDiene-functionalized pyridineGrubbs’ catalyst30–40%*Catalyst deactivation
Post-functionalizationPyrido[3,4-b]pyrazineMitsunobu, H₂/Pd-C55–70%Oxygen removal efficiency

*Estimated based on analogous aliphatic RCM reactions.

Q & A

Q. Optimization strategies :

  • Use catalytic trisodium phosphate dodecahydrate for nucleophilic substitutions to avoid decomposition of sensitive intermediates .
  • Purify via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to achieve >95% purity .

How can advanced spectroscopic and computational methods resolve structural ambiguities in pyridopyrazine derivatives?

Q. Advanced

  • X-ray crystallography : Determines bond localization and polyene-like vs. aromatic configurations in the pyrazine ring. For example, thieno[3,4-b]pyrazine exhibits bond alternation in the ground state but aromatizes in excited states .
  • Multinuclear NMR : ¹H and ¹³C NMR (400 MHz, CDCl₃) identify substituent effects. Methyl groups at C2/C3 in thieno[3,4-b]pyrazine resonate at δ 2.6–2.8 ppm, while aromatic protons appear at δ 7.0–8.5 ppm .
  • CASPT2 calculations : Predict electronic transitions (e.g., S₀→S₁ at ~400 nm) and correlate with UV-vis spectra. Adjust basis sets (ANO-L/cc-pVTZ) for accuracy .

What experimental design considerations address contradictions in reported synthetic yields for pyridopyrazine scaffolds?

Advanced
Discrepancies in yields (e.g., 70% vs. 90%) arise from:

  • Substituent effects : Bulky groups (e.g., dodecyl chains) reduce reactivity in Stille couplings but improve solubility for purification .
  • Catalyst selection : Pd(PPh₃)₂Cl₂/CuI systems outperform Pd₂(dba)₃ in Suzuki-Miyaura couplings for brominated derivatives .
  • Reaction monitoring : Use TLC (silica, UV detection) or in situ FTIR to track intermediate formation (e.g., furazano[3,4-b]pyrazine intermediates) and adjust stoichiometry .

Q. Mitigation strategies :

  • Screen solvents (DMF vs. THF) for polar vs. non-polar intermediates.
  • Optimize temperature gradients (e.g., 25°C for substitutions, 100°C for cyclizations) .

How do substituents modulate the electronic and optical properties of pyridopyrazine-based materials?

Advanced
Substituents alter HOMO/LUMO levels and charge-transfer (CT) interactions:

  • Electron-withdrawing groups (EWGs) : Pyrido[3,4-b]pyrazine units in copolymers redshift λmax to 633 nm (vs. 600 nm for quinoxaline analogs) due to enhanced CT .
  • Alkyl chains : Dihexyl/dioctyl groups increase solubility in organic solvents (e.g., CHCl₃) but reduce electrochemical stability (ΔE = 0.3 V for n-doping) .
  • Brominated thiophenes : 5,7-Bis(5-bromo-3-dodecylthiophen-2-yl) derivatives exhibit narrow bandgaps (1.2 eV) for organic electronics .

Table 1 : Substituent Effects on Properties

Substituentλmax (nm)Bandgap (eV)Solubility (mg/mL)
Methyl4502.810
Phenyl5102.35
Bromothiophene6331.215
Dodecyl4802.550
Data from

What methodological approaches validate the biological activity of pyridopyrazine derivatives as kinase inhibitors?

Q. Advanced

  • Structure-activity relationships (SAR) : Di-substituted [1,2,5]oxadiazolo[3,4-b]pyrazines inhibit p38 MAP kinase by binding the A-loop regulatory site. Key modifications:
    • Electron-deficient cores : Enhance binding affinity (IC₅₀ = 50 nM vs. 200 nM for monosubstituted analogs).
    • Hydrophobic groups : Isobutyl at C5 improves membrane permeability (logP = 3.2 vs. 1.8 for methyl) .
  • In vitro assays : Measure IL-1β inhibition in human monocyte-derived macrophages (IC₅₀ < 100 nM for lead compounds) .
  • Docking studies : Use AutoDock Vina with p38 MAP kinase (PDB: 1OUK) to prioritize substituents with ΔG < -9 kcal/mol .

How can researchers safely handle pyridopyrazine derivatives given their toxicity profiles?

Q. Basic

  • Storage : Store at 2–8°C in amber vials under N₂ to prevent degradation .
  • Exposure control : Use fume hoods for reactions involving SOCl₂ or bromine (TLV = 0.1 ppm) .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. For spills, neutralize with 5% NaHCO₃ .

What computational strategies model the excited-state behavior of pyridopyrazine derivatives for optoelectronic applications?

Q. Advanced

  • CASPT2/ANO-L : Predicts S₁→S₀ emission at 550 nm for thieno[3,4-b]pyrazine, matching experimental fluorescence .
  • TD-DFT : B3LYP/6-311+G(d,p) calculates charge-transfer transitions in donor-acceptor copolymers (error < 0.2 eV vs. experiment) .
  • Vibrational analysis : IR-active modes (e.g., C=N stretch at 1600 cm⁻¹) confirm ground-state geometry .

How are pyridopyrazine derivatives applied in high-energy materials, and what metrics define their performance?

Q. Advanced

  • Detonation properties : 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine exhibits superior velocity (D = 8512 m/s) and pressure (P = 32.4 GPa) vs. TNT (D = 6900 m/s, P = 21 GPa) .
  • Thermal stability : Decomposition onset >200°C ensures safety during melt-casting .
  • Sensitivity : Impact sensitivity (IS = 17 J) and friction sensitivity (FS = 252 N) are comparable to RDX .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.